Metoprolol Acid-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

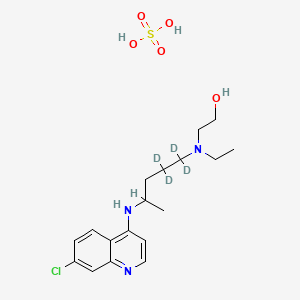

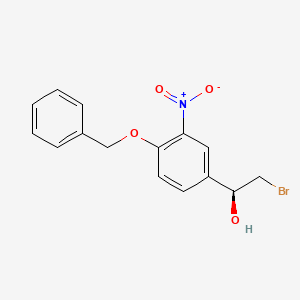

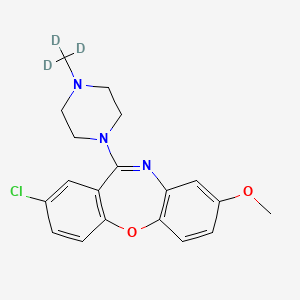

Metoprolol Acid-d5 is the deuterium labeled Metoprolol Acid . Metoprolol is a beta-blocker that affects the heart and circulation (blood flow through arteries and veins) . It is used to treat angina (chest pain) and hypertension (high blood pressure). It is also used to lower the risk of death or needing to be hospitalized for heart failure .

Molecular Structure Analysis

The molecular structure of Metoprolol Acid-d5 is similar to that of Metoprolol, with the difference being the presence of deuterium . Metoprolol has a chemical formula of C15H25NO3 . The molecular weight of Metoprolol is 267.369 g/mol .Chemical Reactions Analysis

The metabolism of Metoprolol is mainly represented by reactions of hydroxylation and O-demethylation . Metoprolol Acid-d5, being a deuterium labeled version of Metoprolol Acid, is expected to undergo similar reactions.Physical And Chemical Properties Analysis

Metoprolol is slightly basic, with a pKa of 9.7 . The octanol-to-water partition coefficient is 1.88 . The melting point of Metoprolol is 120 °C (248 °F) . The bioavailability of Metoprolol is 50% for a single dose and 70% for repeated administration . It is metabolized in the liver via CYP2D6, CYP3A4 and excreted through the kidneys .Aplicaciones Científicas De Investigación

Photocatalytic Degradation Studies

Metoprolol, a frequently used β1-blocker, has been studied for its photocatalytic degradation in various conditions. One study explored the degradation rates of Metoprolol in UV-irradiated aqueous suspensions of TiO2 with different electron acceptors. This research is important for understanding how environmental factors affect the breakdown of Metoprolol in natural waters, potentially impacting wastewater treatment processes and environmental contamination (Armaković et al., 2015).

Photodegradation and Environmental Fate

The photodegradation of Metoprolol, especially its indirect photolysis in waters, has been investigated to understand its fate in the environment. In the presence of fulvic acids, Metoprolol's indirect photolysis was significant, contributing to its reduction in surface waters. This is crucial for assessing the environmental impact and persistence of Metoprolol in aquatic ecosystems (Filipe et al., 2019).

Ion-Transfer Voltammetry for Metoprolol Detection

A study demonstrated the use of ion-transfer voltammetry at nanoscopic liquid/liquid interface array for detecting Metoprolol in human biofluids and pharmaceuticals. This method is significant for the rapid and sensitive identification of Metoprolol, which is crucial for both clinical and forensic applications (Huang et al., 2017).

Biodegradation in Wastewater Treatment

The biodegradation of Metoprolol in wastewater treatment processes has been explored to understand its transformation products and persistence. This research is vital for improving wastewater treatment methods to reduce the environmental impact of this commonly used drug (Rubirola et al., 2014).

Pharmacokinetic Studies

Metoprolol has been the subject of various pharmacokinetic studies. For instance, its enantiomers and major metabolites have been synthesized for use in pharmacokinetic studies, providing essential insights into its metabolic pathways and efficacy (Jung et al., 2000).

Metabolomic Profiling in Cardioprotection

Metoprolol's role in cardioprotection has been investigated through metabolomic profiling. Understanding its impact on metabolic networks provides valuable information for its therapeutic use in myocardial infarction and coronary heart diseases (Lai et al., 2020).

Mecanismo De Acción

Safety and Hazards

Metoprolol Acid-d5 is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as having acute toxicity - Oral Category 3 . Precautions include washing face, hands, and any exposed skin thoroughly after handling and not eating, drinking, or smoking when using this product .

Propiedades

IUPAC Name |

2-[4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4/c1-10(2)15-8-12(16)9-19-13-5-3-11(4-6-13)7-14(17)18/h3-6,10,12,15-16H,7-9H2,1-2H3,(H,17,18)/i8D2,9D2,12D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUQIRTNPJRFRCZ-FPWSDNDASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CC(=O)O)O)NC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Methoxyphenoxy)methyl]oxirane-d3](/img/structure/B564476.png)